molecular formula C11H14N2OS B5719039 6-ethoxy-5,7-dimethyl-1H-benzimidazole-2-thiol

6-ethoxy-5,7-dimethyl-1H-benzimidazole-2-thiol

Cat. No. B5719039
M. Wt: 222.31 g/mol
InChI Key: ZLTPORLJOUWLHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-ethoxy-5,7-dimethyl-1H-benzimidazole-2-thiol involves multiple steps, including chlorination, alkylation, and reduction processes. These methods form the backbone of creating complex molecules with benzimidazole as the core structure (Ma Bao-shun, 2004).

Molecular Structure Analysis

The molecular and supramolecular structures of benzimidazole derivatives have been extensively studied, revealing significant electronic polarization within substituted systems. Intermolecular hydrogen bonds play a critical role in forming complex molecular aggregates, contributing to the stability and properties of these compounds (J. Cobo et al., 2018).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, contributing to their wide range of applications. For example, their reaction with alcohol or amine can lead to new derivatives with potential biological activities. These compounds are known for their ability to interact with biological molecules, indicating their relevance in medicinal chemistry and other chemical reactions involving electron transfers (S. Ram et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, depend heavily on their molecular structure and substituents. For example, variations in alkyl or aryl groups attached to the benzimidazole core can significantly influence these physical characteristics (H. Nagarajaiah & N. Begum, 2015).

properties

IUPAC Name

5-ethoxy-4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-4-14-10-6(2)5-8-9(7(10)3)13-11(15)12-8/h5H,4H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTPORLJOUWLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1C)NC(=S)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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